

An In-Depth Technical Guide to 2-Fluoro-4-nitroaniline

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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-nitroaniline**, a key building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, making it an essential resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

2-Fluoro-4-nitroaniline is an aromatic amine derivative with the chemical formula C₆H₅FN₂O₂. [1] Its structure consists of an aniline ring substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the amino group.

- IUPAC Name: **2-fluoro-4-nitroaniline**[2]
- Synonyms: 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline, (2-Fluoro-4-nitrophenyl)amine[2]
- CAS Number: 369-35-7[1][2][3][4]

Physicochemical Properties

The compound is a solid, typically appearing as a brown or yellow powder.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	156.11 g/mol	[1] [2] [4]
Melting Point	122-130 °C	[1] [4] [6]
Boiling Point (Predicted)	317.2 ± 22.0 °C	[6]
Density (Predicted)	1.448 ± 0.06 g/cm³	[6]
pKa (Predicted)	-0.45 ± 0.10	[6]
Water Solubility	Slightly soluble	[5] [6]
InChI Key	LETNCFZQCNCACQ- UHFFFAOYSA-N	[2] [3]

Synthesis and Experimental Protocols

The primary synthetic routes to **2-Fluoro-4-nitroaniline** often involve nucleophilic aromatic substitution.[\[3\]](#) A common and scalable method is the ammonolysis of 3,4-difluoronitrobenzene.

Experimental Protocol: Synthesis via Ammonolysis of 3,4-Difluoronitrobenzene[\[7\]](#)

This protocol is based on a patented industrial synthesis method.

- Materials:

- 3,4-difluoronitrobenzene
- 28% aqueous ammonia solution
- Industrial ethanol
- Cuprous oxide (catalyst)

- Equipment:

- High-pressure reactor
- Stirring apparatus

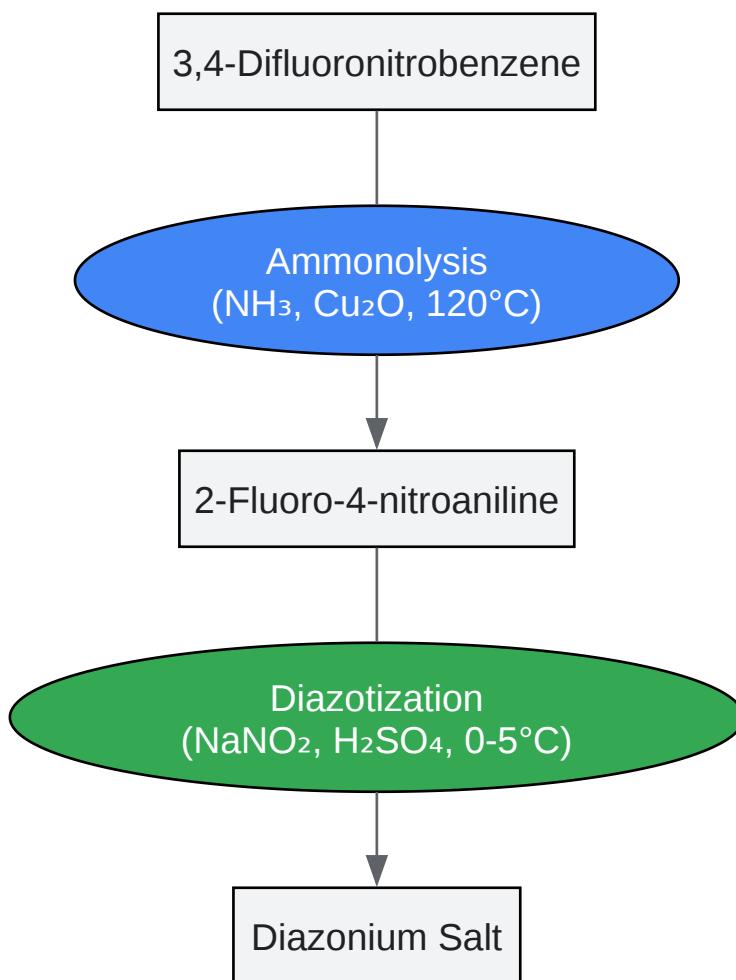
- Heating and cooling system
- Filtration apparatus
- Procedure:
 - Charge the high-pressure reactor with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27g of cuprous oxide, and 480g of 3,4-difluoronitrobenzene.
 - Seal the reactor and begin stirring the mixture.
 - Heat the reactor to a temperature of 120°C. The pressure inside the reactor should be controlled at 1.7 MPa.
 - Maintain these conditions for 18 hours. The reaction progress can be monitored using Gas Chromatography (GC).
 - Once the reaction is complete, cool the reactor down.
 - Discharge the reaction mixture into water. **2-Fluoro-4-nitroaniline** will precipitate as a solid.
 - Filter the crude product and wash the filter cake with water.
 - Dry the solid to obtain the final product. The reported yield for this method is approximately 96.4%, with a purity of 98.6% as determined by GC.[7]

Key Reactions and Applications

2-Fluoro-4-nitroaniline is a versatile intermediate due to its multiple functional groups.[1][3] The amine group can undergo diazotization, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution.[1][3] It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antibiotic candidate TBI-223.[1][3]

Logical Workflow: Synthesis and Diazotization

The following diagram illustrates the synthetic pathway from 3,4-difluoronitrobenzene to **2-Fluoro-4-nitroaniline** and its subsequent conversion into a diazonium salt, a key step for further functionalization.



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